REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH3:13])([CH3:12])[CH2:4][NH:5][CH2:6][C:7]([CH3:11])([CH3:10])[CH2:8][OH:9].C(OCC)(OCC)(OCC)C.[C:25]1(C)[C:26](S(O)(=O)=O)=[CH:27]C=[CH:29][CH:30]=1>>[CH3:10][C:7]1([CH3:11])[CH2:6][N:5]2[C:29]([CH2:30][CH2:25][CH2:26][CH3:27])([O:1][CH2:2][C:3]([CH3:13])([CH3:12])[CH2:4]2)[O:9][CH2:8]1
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Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
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OCC(CNCC(CO)(C)C)(C)C
|
Name
|
|
Quantity
|
162 g
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
dried round bottom flask
|
Type
|
CUSTOM
|
Details
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equipped with a stirring bar
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Type
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DISTILLATION
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Details
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distillation head
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Type
|
TEMPERATURE
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Details
|
The resulting solution was heated until the theoretical amount of methanol
|
Type
|
CUSTOM
|
Details
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was collected
|
Type
|
ADDITION
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Details
|
triethylamine added
|
Type
|
CUSTOM
|
Details
|
Fractional vacuum distillations (twice) afforded the product as a water clear liquid, boiling point 101-103° C. at 0.44 torr
|
Name
|
|
Type
|
|
Smiles
|
CC1(COC2(OCC(CN2C1)(C)C)CCCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |